9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
Description
9-N-(2-Methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine is a spirocyclic compound featuring a unique triaza (three nitrogen atoms) core within a bicyclic framework.
Properties
IUPAC Name |
9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-11-7-3-2-6-10(11)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNKJIOQXAHLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine , also known by its CAS number 353745-24-1, belongs to a class of spiro compounds characterized by their unique structural framework. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.35 g/mol. The structure consists of a triazaspiro framework that contributes to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to This compound exhibit various biological activities including antimicrobial, antitumor, and leishmanicidal effects.
Antimicrobial Activity
Research has shown that derivatives of triazaspiro compounds demonstrate significant antimicrobial properties. For example:
- Compound 8 , a related compound with a methoxyphenyl group, exhibited an IC50 value against Leishmania mexicana of 0.26 µM for amastigotes and 3.21 µM for promastigotes, indicating potent leishmanicidal activity .
Antitumor Activity
Studies on similar triazaspiro compounds have revealed their potential as antitumor agents. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells:
- In vitro assays have demonstrated that these compounds can inhibit the growth of various tumor cell lines through mechanisms involving topoisomerase inhibition and apoptosis .
Case Study 1: Leishmanicidal Activity
A notable study evaluated the leishmanicidal effects of a compound structurally related to This compound :
- The compound induced significant ultrastructural changes in L. mexicana, including membrane blebbing and mitochondrial damage.
- It was found to reduce parasite load by 71% in vivo compared to control groups .
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor activity of triazaspiro compounds:
- Compounds were tested against human tumor cell lines such as KB and HepG2/A2.
- Results indicated that several derivatives exhibited potent cytotoxic effects with selectivity towards cancer cells over normal cells .
Data Tables
| Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Leishmanicidal | 0.26 (amastigote) | Leishmania mexicana |
| 3.21 (promastigote) | Leishmania mexicana | |
| Antitumor (KB Cells) | Varies | Human KB Tumor Cells |
| Antitumor (HepG2) | Varies | Human HepG2/A2 Tumor Cells |
Comparison with Similar Compounds
Structural Features
The table below compares key structural and functional attributes of the target compound with analogs:
Key Observations :
- Nitrogen vs.
- Substituent Effects : The 2-methoxyphenyl group likely increases lipophilicity relative to phenyl or tert-butyl substituents, influencing pharmacokinetics .
- Functional Groups : Imide or lactone moieties in analogs (e.g., 5a, 10a) contribute to rigidity and metabolic stability, whereas the target compound’s amine groups may facilitate solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
